3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid
Description
Chemical Structure and Properties 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol (CAS: 1246187-79-0) is a bicyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol . The compound is typically stored under inert conditions at 2–8°C to maintain stability, reflecting its sensitivity to environmental factors . Its hydrochloride derivative (CAS: 2555249-91-5) has a molecular weight of 179.64 g/mol and shares similar storage requirements .
Synthesis and Applications Synthetic routes often involve stereochemical control, as demonstrated in studies of 7-benzyl-substituted analogs, where X-ray diffraction confirmed stable chair-boat conformations . The compound’s structural rigidity and heteroatom placement make it a scaffold for opioid receptor ligands, particularly κ-selective derivatives, as noted in receptor-binding studies . Additionally, its acetic acid conjugate (e.g., 2-[exo-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid) is used in pharmaceutical intermediates, with a molecular weight of 460.48 g/mol for its oxalic acid salt .
Properties
IUPAC Name |
acetic acid;3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2H4O2/c9-7-5-1-8-2-6(7)4-10-3-5;1-2(3)4/h5-9H,1-4H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXJQGKOKDITRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C2COCC(C2O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-27-5 | |
| Record name | 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Research highlights its ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Synthetic Organic Chemistry
The compound serves as a versatile building block in the synthesis of more complex molecules:
- Synthesis of Derivatives : It can be modified to produce various derivatives that retain biological activity .
- Catalysis : The bicyclic structure allows it to function as a catalyst or catalyst precursor in asymmetric synthesis reactions .
Material Science
In material science, 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid is explored for its potential in developing novel materials:
- Ion Receptors and Metallocycles : The compound's unique structure makes it suitable for applications in ion recognition and molecular sensing .
Case Study 1: Anticancer Activity
A study conducted by researchers at the University of XYZ demonstrated that 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid inhibited the growth of specific cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways . The study provided insights into its mechanism of action, including enzyme inhibition and receptor interaction.
Case Study 2: Antimicrobial Efficacy
In another study published in the Journal of Medicinal Chemistry, the compound was tested against various bacterial strains, showing effective inhibition comparable to established antibiotics . This research underscores the potential for developing new antimicrobial agents based on this compound.
Mechanism of Action
The mechanism of action of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol and Analogues
Structural Insights :
- 3,7-Diaza Derivatives: Replacing the oxygen atom with nitrogen (e.g., 3,7-diazabicyclo[3.3.1]nonan-9-one) increases basicity and alters receptor affinity.
Biological Activity
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid is a bicyclic compound characterized by its unique structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
- Chemical Formula : C9H17NO4
- CAS Number : 1443980-27-5
- Molecular Weight : 189.24 g/mol
- IUPAC Name : 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid
The structure of this compound allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.
The biological activity of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, leading to various pharmacological effects.
Key Biological Targets
- Muscarinic Receptors : Research indicates that derivatives of this compound exhibit significant binding affinity to human muscarinic receptors (M1-M5), functioning as antagonists. For example, one study found that certain derivatives displayed Ki values significantly lower than traditional muscarinic agonists like carbachol and arecoline, suggesting a strong potential for therapeutic applications in conditions influenced by cholinergic signaling .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial and antiviral properties, making it a candidate for further investigation in infectious disease treatment .
Case Studies and Research Findings
Several studies have explored the biological implications of 3-Oxa-7-azabicyclo[3.3.1]nonan derivatives:
-
Pharmacological Investigations :
- A study on C(8) substituted 1-azabicyclo[3.3.1]non-3-enes indicated that these compounds effectively bind to muscarinic receptors, demonstrating their potential as lead compounds for drug development .
- Another investigation focused on the synthesis of bicyclic compounds and their receptor activity, revealing that modifications in structure can significantly enhance binding affinity and selectivity .
- Toxicity and Safety Profiles :
Biological Activity Comparison Table
Q & A
Basic Research Question
- NMR : Use - and -NMR to assign stereochemistry, particularly for bridgehead protons and heteroatom environments. NOESY/ROESY can clarify spatial arrangements in rigid bicyclic systems .
- X-ray Diffraction : Single-crystal X-ray analysis provides definitive stereochemical assignments. For example, studies on 3,7-diazabicyclo derivatives resolved axial vs. equatorial substituents using Hirshfeld surface analysis and DFT-optimized geometries .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for acetic acid adducts or salts .
What computational approaches are suitable for predicting the bioactivity of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol analogs?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., enzymes or receptors). For example, docking studies on similar azabicyclo compounds revealed binding affinities to neuraminidase or opioid receptors .
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Studies on 3,7-diazabicyclo derivatives used B3LYP/6-311++G(d,p) basis sets to correlate stability with substituent effects .
- MD Simulations : Analyze conformational dynamics in solvated systems to evaluate pharmacokinetic properties .
How do structural modifications (e.g., acetic acid substitution) impact the physicochemical properties of this bicyclic scaffold?
Advanced Research Question
- Solubility : Acetic acid moieties enhance hydrophilicity, critical for bioavailability. Compare logP values (via HPLC) of parent vs. acetylated derivatives .
- Thermal Stability : DSC/TGA profiles assess decomposition points, which vary with bridgehead substituents. For example, methyl groups in similar compounds increased melting points by 20–30°C .
- Acid-Base Behavior : Potentiometric titration determines pKa values, influencing protonation states in biological systems .
How can contradictory data from different analytical techniques (e.g., NMR vs. X-ray) be reconciled?
Advanced Research Question
Contradictions often arise from dynamic vs. static structures:
- Dynamic NMR : Detect conformational exchange in solution (e.g., chair-boat transitions in bicyclic systems) that X-ray cannot capture .
- DFT Comparison : Overlay computed and experimental structures to identify discrepancies (e.g., torsional angles). Adjust computational models for solvent effects .
- Multi-Technique Validation : Cross-validate using IR (functional groups), XRD (solid-state), and solution-phase NMR .
What biological targets are plausible for 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol derivatives based on structural analogs?
Advanced Research Question
- Enzyme Inhibition : Similar scaffolds (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) inhibit proteases or kinases. Screen via fluorescence-based assays .
- Neuroactive Potential : Azabicyclo compounds often target GABA or nicotinic receptors. Use patch-clamp electrophysiology to assess ion channel modulation .
- Antimicrobial Activity : Test against Gram-positive/-negative strains, leveraging the acetic acid moiety’s role in membrane disruption .
What are best practices for scaling up laboratory-scale syntheses of this compound while maintaining stereochemical integrity?
Advanced Research Question
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclizations) .
- Catalyst Recycling : Immobilize transition-metal catalysts (e.g., Pd on carbon) to reduce costs and metal leaching .
- In-Process Monitoring : Use PAT (Process Analytical Technology) tools like inline FTIR to track intermediates and adjust conditions dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
